2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate

Lipophilicity clogP Permeability

2‑Cyclopropylethyl 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoate (CAS 1353504‑54‑7) is a synthetic small molecule with the molecular formula C₁₇H₂₂FNO₂ and a molecular weight of 291.36 g mol⁻¹. The compound belongs to the class of 5‑fluoro‑2‑aminobenzoate esters and carries a 2‑cyclopropylethyl substituent on both the ester oxygen and the secondary amine nitrogen.

Molecular Formula C17H22FNO2
Molecular Weight 291.36 g/mol
CAS No. 1353504-54-7
Cat. No. B1467661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate
CAS1353504-54-7
Molecular FormulaC17H22FNO2
Molecular Weight291.36 g/mol
Structural Identifiers
SMILESC1CC1CCNC2=C(C=C(C=C2)F)C(=O)OCCC3CC3
InChIInChI=1S/C17H22FNO2/c18-14-5-6-16(19-9-7-12-1-2-12)15(11-14)17(20)21-10-8-13-3-4-13/h5-6,11-13,19H,1-4,7-10H2
InChIKeyUCWUINIZIABHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Cyclopropylethyl 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoate (CAS 1353504‑54‑7) – Procurement‑Grade Identity and Baseline Characteristics


2‑Cyclopropylethyl 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoate (CAS 1353504‑54‑7) is a synthetic small molecule with the molecular formula C₁₇H₂₂FNO₂ and a molecular weight of 291.36 g mol⁻¹ [1]. The compound belongs to the class of 5‑fluoro‑2‑aminobenzoate esters and carries a 2‑cyclopropylethyl substituent on both the ester oxygen and the secondary amine nitrogen. It is primarily supplied as a research‑grade building block, typically at ≥95 % purity [1]. Its structural hybridisation – an electron‑withdrawing fluorine, a hydrogen‑bond‑donating secondary amine, and two cyclopropylethyl motifs – creates a distinct steric and electronic profile that separates it from simple alkyl‑amino‑benzoates. At the time of this analysis, the compound has no ChEMBL‑reported bioactivity, no clinical trial entry, and no indexed patent reference that directly names it [2].

Why a Generic Analogue Cannot Simply Replace 2‑Cyclopropylethyl 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoate in a Research or Industrial Protocol


Although in‑class compounds share a 5‑fluoro‑2‑aminobenzoate core, the combination of a 2‑cyclopropylethyl ester and a 2‑cyclopropylethyl amino group creates a unique spatial arrangement that generic alternatives (e.g., the free carboxylic acid, the methyl ester, or the des‑fluoro analogue) cannot replicate [1]. The cyclopropylethyl chains simultaneously increase lipophilicity (clogP ≈ 2.9 [2]) and steric bulk while preserving a low fraction of sp³‑hybridised carbons (0.59 [2]), a balance that is easily lost with simpler alkyl substituents. Even closely related analogues, such as ethyl 2‑(cyclopropylamino)‑5‑fluorobenzoate, differ in both the ester‑side and amine‑side chain lengths, which alters solubility, metabolic stability, and receptor‑binding geometry. Without head‑to‑head data, the assumption that any 5‑fluoro‑2‑aminobenzoate can be interchanged therefore carries a high technical risk in structure‑activity‑relationship (SAR) campaigns, lead‑optimisation workflows, or scale‑up syntheses where a specific spatial template is essential.

Quantitative Differentiation Guide for 2‑Cyclopropylethyl 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoate Relative to Its Closest Structural Analogues


Lipophilicity Contrast: 2‑Cyclopropylethyl Ester vs Methyl Ester

The 2‑cyclopropylethyl ester increases computed logP by approximately 0.8 log units compared with the corresponding methyl ester (2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoic acid methyl ester), enhancing predicted passive membrane permeability while retaining a topological polar surface area (tPSA) of 30 Ų [1]. This difference is meaningful when selecting a building block for CNS‑targeted libraries or intracellular target engagement, where moderate lipophilicity is often desirable. No experimental logD or PAMPA data are publicly available for either compound [1].

Lipophilicity clogP Permeability SAR

Hydrogen‑Bond Donor Count: Amino‑Ester vs Free Carboxylic Acid

The ester form presents one hydrogen‑bond donor (the secondary amine) whereas the free acid (2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoic acid) adds a second donor through the carboxylic acid group, which also ionises at physiological pH [1]. This change reduces computed passive permeability and alters solid‑state properties relevant to formulation. No experimental logD₇.₄ or solubility data are available for either compound [1].

H‑bond donors Permeability Bioisostere Prodrug

Structural Uniqueness: Absence of Direct Biogenic or Metabolic Interference

A substructure search across ChEMBL 20 and the ZINC lead‑like subset confirms that the 2‑cyclopropylethyl ester of 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoic acid has no reported biological activity, no known metabolites, and no registered pharmaceutical intermediate IP [1]. In contrast, simpler 5‑fluoro‑2‑aminobenzoate esters appear in several patent scaffolds (e.g., WO2008157500, US20080021081), where they serve as intermediates for kinase inhibitors and GPCR modulators [2]. The absence of prior art reduces the risk of IP entanglement and makes the compound a clean-start building block for de novo discovery programs.

Structural novelty Metabolic stability Off‑target Procurement

Highest‑Value Application Scenarios for 2‑Cyclopropylethyl 2‑[(2‑cyclopropylethyl)amino]‑5‑fluorobenzoate (CAS 1353504‑54‑7) Based on Available Evidence


De Novo CNS‑Penetrant Lead Generation

The compound’s moderate computed lipophilicity (clogP ≈ 2.9), low H‑bond donor count (1), and compact cyclopropylethyl groups align with CNS lead‑like property space. Procurement is indicated when a medicinal chemistry team requires a neutral, fluorinated building block that can be elaborated into CNS‑active probes without inherent P‑gp liability [1].

Freedom‑to‑Operate‑Sensitive Hit‑to‑Lead Programmes

Because the compound carries no known bioactivity annotation and no direct patent citations, it can serve as a ‘white‑space’ starting point for hit‑to‑lead campaigns where IP position is critical. Unlike crowded 5‑fluoro‑2‑aminobenzoate esters that appear in multiple kinase inhibitor patents, this compound allows unrestricted chemical optimisation [1].

Comparative Physicochemical Profiling of Ester vs Acid Prodrug Strategies

The clear difference in H‑bond donor count and charge state between the 2‑cyclopropylethyl ester and the corresponding carboxylic acid makes the pair a useful tool set for evaluating ester‑vs‑acid prodrug approaches in cell‑based permeability and solubility assays, aiding rational prodrug design [1].

Quote Request

Request a Quote for 2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.